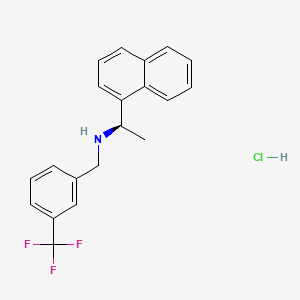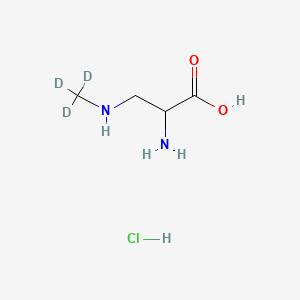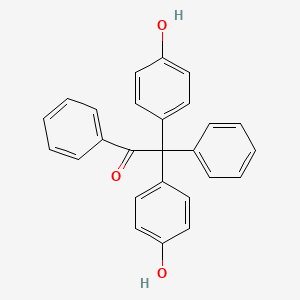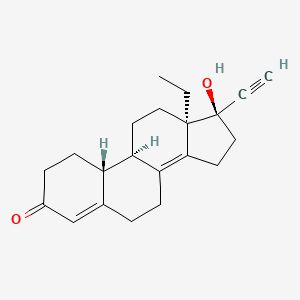
Fenhexamid-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenhexamid-d10 is a deuterated analog of fenhexamid, a hydroxyanilide fungicide. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling. Fenhexamid itself is known for its effectiveness against a variety of fungal pathogens, particularly those affecting horticultural crops .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fenhexamid-d10 involves the incorporation of deuterium atoms into the fenhexamid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated precursors, followed by their incorporation into the target molecule under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium and the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Fenhexamid-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Fenhexamid-d10 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving the metabolism and degradation of fenhexamid in biological systems.
Medicine: In pharmacokinetic studies to track the distribution and elimination of fenhexamid.
Industry: In quality control and regulatory compliance testing for agricultural products
Wirkmechanismus
Fenhexamid-d10, like fenhexamid, inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation step in ergosterol synthesis. This disruption leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Fenhexamid: The non-deuterated version, widely used as a fungicide.
Fludioxonil: Another fungicide with a different mode of action, targeting fungal signal transduction pathways.
Cyprodinil: A fungicide that inhibits methionine biosynthesis in fungi.
Uniqueness: Fenhexamid-d10’s uniqueness lies in its stable isotope labeling, which makes it invaluable as a reference standard in analytical applications. This labeling allows for precise quantification and tracking in various scientific studies, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
CAS-Nummer |
1246815-53-1 |
|---|---|
Molekularformel |
C14H17Cl2NO2 |
Molekulargewicht |
312.256 |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |
InChI-Schlüssel |
VDLGAVXLJYLFDH-CYHVTVHMSA-N |
SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Synonyme |
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol](/img/structure/B588239.png)

![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)





